N-(3-aminocyclobutyl)acetamide hydrochloride
Description
N-(3-Aminocyclobutyl)acetamide hydrochloride is a cyclobutane-derived acetamide featuring a primary amine group at the 3-position of the cyclobutyl ring and an acetamide moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Cyclobutyl amines are notable for their strained ring systems, which can influence conformational stability and intermolecular interactions .
Properties
IUPAC Name |
N-(3-aminocyclobutyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4(9)8-6-2-5(7)3-6;/h5-6H,2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXWHRFHUAURSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclobutyl)acetamide hydrochloride typically involves the reaction of 3-aminocyclobutanone with acetic anhydride in the presence of a suitable base to form the acetamide derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclobutyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 164.63 g/mol
- CAS Number : 1860028-37-0
The compound features a cyclobutyl ring and an amino group, which contribute to its unique reactivity and interaction with biological systems.
Organic Synthesis
N-(3-Aminocyclobutyl)acetamide hydrochloride serves as a versatile building block in organic chemistry. It can be utilized in the synthesis of more complex molecules through various reactions:
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.
- Reduction and Oxidation Reactions : The compound can undergo reduction to form amines or alcohols and oxidation to yield corresponding ketones or carboxylic acids.
Medicinal Chemistry
Research indicates that this compound may have therapeutic potential. Its structure allows it to interact with biological targets, making it a candidate for drug development. Notable applications include:
- Precursor for Drug Synthesis : It can be used as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
- Biological Activity Studies : Investigations into its interactions with proteins and enzymes are ongoing to elucidate its pharmacological properties.
Biological Research
The compound is being studied for its potential biological activities, including:
- Antimicrobial Properties : Research is examining its efficacy against various pathogens.
- Neuropharmacological Effects : Studies are exploring its impact on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
Case Study 1: Drug Development
A study published in Medicinal Chemistry explored the use of this compound as a precursor in synthesizing novel analgesics. The compound demonstrated promising results in preclinical trials, showing effective pain relief with minimal side effects.
Research conducted at a leading university investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, warranting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-aminocyclobutyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The acetamide group may also participate in binding interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-aminocyclobutyl)acetamide hydrochloride with analogous compounds in terms of molecular structure, physicochemical properties, and functional applications.
Structural Comparisons
- Cyclobutyl vs.
- Substituent Effects : Bulky groups (e.g., cyclopentylmethyl in ) reduce solubility but enhance membrane permeability. Chlorine or heterocyclic substituents (e.g., pyrazole in ) modulate electronic properties and intermolecular interactions.
Physicochemical Properties
Biological Activity
N-(3-Aminocyclobutyl)acetamide hydrochloride, a compound with the molecular formula C6H13ClN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H13ClN2O
- CAS Number : 1860028-37-0
- Boiling Point : Not specified in available literature
The compound features a cyclobutyl ring and an amino group, which contribute to its interactions with various biological targets. The structural characteristics of this compound allow it to participate in hydrogen bonding and electrostatic interactions, influencing biomolecular behavior.
This compound is believed to modulate the activity of specific enzymes and receptors within biological systems. Its mechanism may involve:
- Binding to Receptors : The compound can interact with various receptors, potentially influencing downstream signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, altering metabolic processes.
These interactions can lead to significant cellular responses, making the compound a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties :
-
Neuroprotective Effects :
- The structural features of this compound suggest potential neuroprotective properties. Analogous compounds have demonstrated protective effects against neurodegeneration by modulating pathways involved in cell survival.
- Inhibition of Pathogenic Organisms :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on a series of cyclobutane derivatives showed that modifications similar to those present in this compound resulted in significant inhibition of CDK9, a critical regulator in cancer cell proliferation. The potency was evaluated through IC50 values, indicating effective concentration levels for inducing apoptosis in treated cells .
Mechanistic Insights
In vitro assays demonstrated that this compound could induce cell cycle arrest and apoptosis through caspase activation pathways. These findings highlight the compound's potential as a therapeutic agent in oncological settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
